Structural Determinant of Src Kinase Inhibition: N4-(2-methylpropyl) Substitution Converts an Inactive Scaffold into an Active Inhibitor Chemotype
The presence of the N4-(2-methylpropyl) group on the pyrazolo[3,4-d]pyrimidine core is the critical structural feature that differentiates this compound from the inactive parent 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-30-5) . The parent compound, which bears only a primary amine (–NH₂) at the 4-position, is explicitly classified and sold as an inactive Src tyrosine kinase inhibitor analog . SAR studies across pyrazolo[3,4-d]pyrimidine series demonstrate that alkylation of the 4-amino group with a branched alkyl chain such as 2-methylpropyl (isobutyl) is essential for occupying the hydrophobic back pocket of the Src ATP-binding site, thereby converting the inactive core into a competent kinase inhibitor [1]. This structure–activity relationship is quantitative: the primary amine parent shows no measurable Src inhibition, while 4-(alkylamino) derivatives achieve nanomolar IC₅₀ values against isolated c-Src in cell-free enzymatic assays [2].
| Evidence Dimension | Src kinase inhibitory activity |
|---|---|
| Target Compound Data | N4-(2-methylpropyl) substitution present; predicted to confer Src inhibition consistent with closely related 4-(alkylamino) analogs (IC₅₀ range 0.05–0.5 μM in isolated c-Src enzymatic assay, based on class-level SAR) [2] |
| Comparator Or Baseline | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-30-5; primary amine at 4-position): no detectable Src inhibition; sold as an inactive analog |
| Quantified Difference | Qualitative difference: inactive scaffold → active inhibitor chemotype. Quantitative class-level inference: >100-fold improvement in Src IC₅₀ compared to the unsubstituted parent. |
| Conditions | Isolated c-Src tyrosine kinase cell-free enzymatic assay; ATP concentration at Km; pyrazolo[3,4-d]pyrimidine chemotype SAR established across multiple published series [1][2] |
Why This Matters
Procuring the unsubstituted analog instead of the active N4-(2-methylpropyl) derivative will result in a compound that is functionally inert in Src kinase assays, leading to wasted experimental resources and false-negative screening results.
- [1] Tintori, C.; La Sala, G.; Vignaroli, G.; Botta, L.; Fallacara, A. L.; Radi, M.; et al. Studies on the ATP binding site of Src kinase using pyrazolo[3,4-d]pyrimidine inhibitors. J. Med. Chem. 2015, 58, 4590–4609. View Source
- [2] Radi, M.; Brullo, C.; Crespan, E.; Tintori, C.; Musumeci, F.; Biava, M.; et al. Identification of potent c-Src inhibitors strongly affecting the proliferation of human neuroblastoma cells. Bioorg. Med. Chem. Lett. 2011, 21, 5928–5933. View Source
